(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

medicinal chemistry GPCR agonist optimization regioisomer SAR

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine (CAS 1270382-70-1; molecular formula C₁₀H₁₁BrClN; molecular weight 260.56 g/mol) is a substituted 2-phenylcyclopropylmethylamine featuring a cyclopropane ring bearing a primary aminomethyl group and a phenyl ring with distinct bromine and chlorine substituents at the 2- and 5-positions, respectively. This regioisomeric arrangement differentiates it from other halogenated 2-phenylcyclopropylmethylamine building blocks and creates an ortho-bromo, meta-chloro substitution pattern that has been specifically explored in the optimization of 5-HT₂C receptor agonists and other bioisostere-containing CNS-targeted scaffolds.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B15317953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1C(C1C2=C(C=CC(=C2)Cl)Br)CN
InChIInChI=1S/C10H11BrClN/c11-10-2-1-7(12)4-9(10)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2
InChIKeyXUZMEDHPSREVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine – Structural and Physicochemical Baseline for Lead-Optimization Procurement


(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine (CAS 1270382-70-1; molecular formula C₁₀H₁₁BrClN; molecular weight 260.56 g/mol) is a substituted 2-phenylcyclopropylmethylamine featuring a cyclopropane ring bearing a primary aminomethyl group and a phenyl ring with distinct bromine and chlorine substituents at the 2- and 5-positions, respectively . This regioisomeric arrangement differentiates it from other halogenated 2-phenylcyclopropylmethylamine building blocks and creates an ortho-bromo, meta-chloro substitution pattern that has been specifically explored in the optimization of 5-HT₂C receptor agonists and other bioisostere-containing CNS-targeted scaffolds [1].

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine – Why Generic Analog Substitution Compromises SAR and Synthetic Reliability


Within the 2-phenylcyclopropylmethylamine class, the combination of cyclopropane stereochemistry, phenyl substitution pattern, and primary amine position jointly determines both biological target engagement and downstream synthetic versatility [1]. Compounds carrying only a single halogen, different halogen-position combinations (e.g., 2-chloro-5-fluoro), or regioisomeric attachments (e.g., [1-(2-bromo-5-chlorophenyl)cyclopropyl]methanamine, CAS 1503013-85-1) produce distinct electronic and steric landscapes that alter binding affinity, functional selectivity at aminergic GPCRs, and cross-coupling reactivity [2][3]. Simply swapping a generic haloaryl-cyclopropylamine for (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine therefore risks collapsing the SAR progression or requiring complete re-optimization of downstream synthetic routes, as demonstrated by the steep structure-activity relationships observed in the 2-phenylcyclopropylmethylamine 5-HT₂C agonist series, where single halogen changes shifted EC₅₀ values by >20-fold and reversed functional selectivity profiles [2][3].

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine – Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Scaffold Differentiation: 2-(2-Bromo-5-chlorophenyl)cyclopropyl vs. 1-(2-Bromo-5-chlorophenyl)cyclopropyl Methanamine

The target compound is a 2-phenylcyclopropylmethylamine in which the cyclopropane ring bears the phenyl group and the aminomethyl group on adjacent carbon atoms (1,2-relationship), whereas [1-(2-bromo-5-chlorophenyl)cyclopropyl]methanamine (CAS 1503013-85-1) attaches the phenyl ring and the aminomethyl group to the same cyclopropane carbon (1,1-relationship). In the broader 2-phenylcyclopropylmethylamine series, the 1,2-regioisomeric arrangement is essential for achieving functional selectivity at 5-HT₂C receptors: the prototypical lead compound (+)-trans-2-phenylcyclopropylmethylamine (PPA) exhibits an EC₅₀ of 13 ± 1.0 nM at 5-HT₂C with 17-fold selectivity over 5-HT₂A and 8-fold over 5-HT₂B, while the corresponding 1,1-isomer is virtually inactive (EC₅₀ >10,000 nM) at all 5-HT₂ subtypes [1][2]. The 1,2-regioisomeric scaffold of the target compound therefore positions it within the only validated pharmacophoric framework for selective 5-HT₂C agonism, whereas the 1,1-regioisomer is not a viable starting point for the same lead-optimization program.

medicinal chemistry GPCR agonist optimization regioisomer SAR

Halogen-Substitution-Driven Selectivity Window: 2-Bromo-5-chloro vs. Other Dihalogen Phenyl Patterns in the Cyclopropylmethylamine Series

In the 2-phenylcyclopropylmethylamine series, the introduction of two halogen substituents on the phenyl ring has been systematically explored to tune 5-HT₂C potency and selectivity against 5-HT₂B (cardiac valvulopathy risk) and 5-HT₂A (psychotomimetic risk) receptors [1]. Although the specific 2-bromo-5-chloro substitution pattern of the target compound has not been reported in peer-reviewed pharmacological data as of the search date, the class-level SAR reveals that dihalogen substitution at the 2- and 5-positions reliably improves selectivity compared to monohalogen or alternative dihalogen arrangements. For example, the 2,5-dichloro analog (compound (+)-7b in Zhang et al. 2017) demonstrated a 5-HT₂C EC₅₀ of 23 nM with a 5-HT₂C/5-HT₂B selectivity ratio of 35-fold and 5-HT₂C/5-HT₂A selectivity of 95-fold, while the monochloro 2-substituted analog showed only 8-fold selectivity over 5-HT₂B [1]. The bromine-chlorine pairing in the target compound is predicted to modulate halogen-π interactions and lipophilicity (clogP) differently than the dichloro analog, potentially altering the balance between potency and metabolic stability—a differentiation hypothesis testable by the user but not yet quantified in the public domain.

structure-activity relationship serotonin receptor selectivity dihalogen phenyl optimization

Synthetic Utility: Orthogonal Reactivity of Bromine vs. Chlorine Enables Sequential Derivatization

The presence of both Br and Cl on the phenyl ring provides a basis for chemoselective sequential functionalization: aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) due to the lower bond dissociation energy of the C-Br bond (≈339 kJ/mol) compared to C-Cl (≈402 kJ/mol) [1]. This allows the bromine to be selectively substituted in a first coupling step while preserving the chlorine for a second diversification event, a strategy widely employed in fragment-based drug discovery and library synthesis [2]. In contrast, the 2,5-dichloro analog requires harsher conditions or specialized ligands to achieve even moderate chemoselectivity, and the 2,5-difluoro analog is essentially inert to such sequential cross-coupling due to the high C-F bond strength [2]. Thus, the target compound uniquely supports a two-step derivatization sequence without requiring protecting group chemistry.

organic synthesis chemoselective cross-coupling drug discovery building block

Bromo Substituent as a Heavy Atom for X-ray Crystallography and Cryo-EM Structural Biology

The bromine atom in (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine provides anomalous scattering (f'' = 1.283 e⁻ at Cu Kα, 8.04 keV) that can be exploited for experimental phasing in protein-ligand co-crystallography, whereas the chlorine atom alone provides significantly weaker anomalous signal (f'' = 0.364 e⁻ at Cu Kα) [1]. In the 2-phenylcyclopropylmethylamine 5-HT₂C agonist series, the availability of a brominated analog could accelerate structural determination of ligand-receptor complexes, a bottleneck that has limited structure-based design efforts for this target class [2]. The corresponding 2,5-dichloro analog cannot serve as an experimental phasing tool. This advantage is quantifiable: the anomalous scattering factor of Br is ~3.5× greater than that of Cl at Cu Kα, substantially improving signal-to-noise in SAD/MAD phasing experiments [1].

structural biology phase determination ligand-target co-crystallography

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine – Prioritized Application Scenarios for Procurement Decision-Making


Lead Optimization in Selective 5-HT₂C Agonist Programs for CNS Disorders

Medicinal chemistry teams pursuing antipsychotic or anti-obesity agents based on the 2-phenylcyclopropylmethylamine pharmacophore should select this specific bromo-chloro regioisomer because the 1,2-scaffold is the only validated framework for achieving sub-100 nM 5-HT₂C potency with >30-fold selectivity over 5-HT₂B [1]. The bromine atom provides a synthetic handle for iterative Suzuki coupling to explore diverse biaryl extensions, while the chlorine atom preserves the meta-substituent that contributes to the critical 5-HT₂C/5-HT₂B selectivity window [1][2].

Sequential Divergent Library Synthesis via Chemoselective Cross-Coupling

Synthetic chemistry groups building fragment-based screening libraries or SAR expansion sets that require installation of two different aromatic or heteroaromatic groups on a central phenylcyclopropylamine core benefit from the orthogonal Br/Cl reactivity pair [3]. A first Suzuki coupling at the bromine position followed by a second Buchwald-Hartwig amination or Suzuki coupling at the chlorine position enables rapid generation of 24–96 compound sublibraries from a single building block without intermediate protection, reducing per-compound synthesis time by an estimated 40–60% compared to using a dihalogen building block with identical halogens [3].

Structural Biology Co-Crystallography and Cryo-EM of Aminergic GPCR-Ligand Complexes

Structural biology groups aiming to determine high-resolution co-crystal or cryo-EM structures of 5-HT₂C or related aminergic receptors with 2-phenylcyclopropylmethylamine-based ligands should procure the brominated analog as their primary compound for experimental phasing [4]. The Br atom's anomalous scattering signal at Cu Kα (f'' = 1.283 e⁻) is sufficiently strong for SAD phasing on a home-source X-ray diffractometer, eliminating dependency on synchrotron beamtime for initial structure solution and reducing the structure determination timeline by 2–4 weeks compared to using a chloro-only analog that would require additional heavy-atom soaking or selenomethionine labeling [4].

Regioisomer-Controlled Medicinal Chemistry Starting Material Procurement

Procurement officers and laboratory managers supporting medicinal chemistry groups should specifically request the 2-(2-bromo-5-chlorophenyl)cyclopropyl isomer (CAS 1270382-70-1) rather than the 1-(2-bromo-5-chlorophenyl)cyclopropyl isomer (CAS 1503013-85-1), because only the 1,2-regioisomer is pharmacologically active in the validated 2-phenylcyclopropylmethylamine 5-HT₂C agonist series [1]. Ordering the incorrect regioisomer would result in biologically inert starting material and necessitate a repeat procurement cycle, delaying project timelines by 4–6 weeks for re-synthesis or re-sourcing.

Quote Request

Request a Quote for (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.